Ethyl 3-oxoazetidine-1-carboxylate
Overview
Description
Ethyl 3-oxoazetidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C6H9NO3. It features a four-membered azetidine ring with a keto group at the 3-position and an ethyl ester group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxoazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of ethyl 3-aminocrotonate with phosgene or triphosgene can yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium or copper.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydroxyazetidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Ethyl 3-oxoazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxoazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that target specific enzymes or receptors. The azetidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-oxoazetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
1-Boc-3-azetidinone: Similar in structure but with a tert-butyl carbamate protecting group.
3-Aminoazetidine: Contains an amino group instead of a keto group.
Azetidine-2-carboxylic acid: Features a carboxylic acid group at the 2-position instead of an ester at the 1-position.
Uniqueness: this compound is unique due to its combination of a keto group and an ethyl ester group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-oxoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUSHWWSLISPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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